![molecular formula C13H19N B1462055 (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine CAS No. 1021033-42-0](/img/structure/B1462055.png)

(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine

Overview

Description

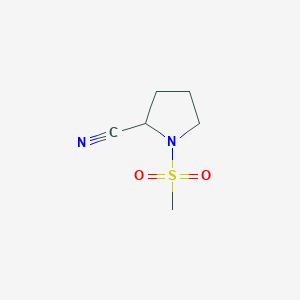

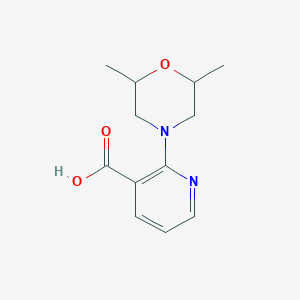

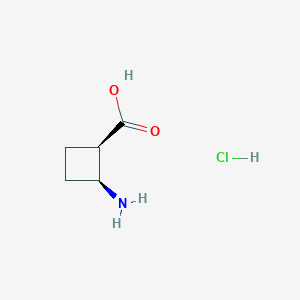

“(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine” is a chemical compound with the molecular formula C13H19N . It’s a compound that falls under the category of organic compounds known as phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .

Molecular Structure Analysis

The molecular weight of “(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine” is 189.29666 . The structure consists of a cyclopropyl group attached to an ethyl group, which is further attached to a methylamine group. This methylamine group is also attached to a methylphenyl group .Scientific Research Applications

Lewis Acid-Catalyzed Ring-Opening Reactions

A key application involves the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This method is significant for synthesizing compounds with potential as dual serotonin/norepinephrine reuptake inhibitors, demonstrating a pathway for creating bioactive molecules with therapeutic applications (Lifchits & Charette, 2008).

Protective Group for Amines

The use of the (1-methyl)cyclopropyl carbamate (MPoc) group as a new protecting group for amines is another application. This group adds minimal molecular weight and is orthogonal to commonly used protecting groups like BOC, Cbz, Alloc, and FMOC, showing its utility in complex organic synthesis processes (Snider & Wright, 2011).

Antimicrobial and Cytotoxic Activity

Synthesized derivatives of benzimidazole, including compounds related to the chemical structure of interest, have shown good antimicrobial activity and cytotoxic properties in vitro. This highlights the potential of such compounds in developing new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014).

High-Pressure Cycloaddition Reactions

High-pressure conditions facilitate [2+2] cycloaddition reactions of methylphenyl propadienyl sulfone with enol ethers, leading to compounds that can undergo further reactions to yield nitrogen-containing heterocycles. This process exemplifies the creation of complex molecular structures from simpler precursors (Aben et al., 2003).

Oxidative Amination and Cyclization

The Rh(II)-catalyzed oxidative amination and cyclization of alkynyl sulfamates, including cyclopropyl and cyclobutyl moieties, underline the method's capacity to produce fused and heterocyclic structures. These reactions are crucial for synthesizing heterocycles with potential pharmaceutical applications (Pan et al., 2017).

Synthesis of Aminocyclopropane Carboxylic Acids

The preparation of ethynyl-extended aminocyclopropanecarboxylic acids from cyclopropylacetylene demonstrates the adaptability of cyclopropylamine derivatives in synthesizing amino acids, which are pivotal in drug development and biological studies (Kozhushkov et al., 2010).

Mechanism of Action

Target of Action

The primary targets of the compound (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Based on its chemical structure, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .

Result of Action

As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes at the molecular and cellular levels .

properties

IUPAC Name |

1-cyclopropyl-N-[(4-methylphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-3-5-12(6-4-10)9-14-11(2)13-7-8-13/h3-6,11,13-14H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIWHUNINAXMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1461977.png)

![2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide](/img/structure/B1461986.png)